Lipophilicity Differentiation: 4-Ethyl vs. 4-Methyl Piperazine Substitution Drives a ~0.5 logP Increase
The target compound exhibits a computed logP (XLogP3-AA) of 3.5, compared with a predicted logP (ACD/LogP) of 2.99 for its closest commercially available analog, 1-(3-(5-bromo-2-methylphenoxy)propyl)-4-methylpiperazine (CAS 1704065-42-8) [1]. This differential of +0.51 log units indicates that the 4-ethyl substitution confers measurably higher lipophilicity, which is expected to influence passive membrane permeability, tissue distribution, and non-specific protein binding.
| Evidence Dimension | Octanol-water partition coefficient (computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-methylpiperazine (CAS 1704065-42-8): ACD/LogP = 2.99 |
| Quantified Difference | +0.51 logP units (approx. 3.2-fold higher theoretical partition coefficient) |
| Conditions | Target: XLogP3-AA (PubChem computed); comparator: ACD/LogP v14.00 (ChemSpider). LogP values computed by different algorithms are cross-study comparable but not strictly interchangeable. |
Why This Matters
A half-log increase in lipophilicity can shift a compound between CNS permeability bins, directly impacting suitability for neuroscience versus peripheral target screening cascades.
- [1] PubChem Compound Summary for CID 91759032, 1-(3-(5-Bromo-2-methylphenoxy)propyl)-4-ethylpiperazine. XLogP3-AA value of 3.5. View Source
